molecular formula C9H5F5O3 B2997501 2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid CAS No. 2248289-26-9

2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid

Cat. No. B2997501
CAS RN: 2248289-26-9
M. Wt: 256.128
InChI Key: UZFPXXXJWAPXAR-UHFFFAOYSA-N
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Description

The compound “2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid” would be a benzoic acid derivative with difluoromethyl and trifluoromethoxy substituents. Benzoic acid derivatives are commonly used in organic synthesis and in the production of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzene ring (due to the “benzoic acid” part of the name) with a carboxylic acid group, a difluoromethyl group, and a trifluoromethoxy group attached .


Chemical Reactions Analysis

Again, while specific reactions involving “2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid” are not available, benzoic acid derivatives are known to undergo a variety of reactions, including esterification, reduction, and reactions with bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the fluorine atoms and the carboxylic acid group. Fluorine is highly electronegative, which could influence the compound’s reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a pharmaceutical, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

As with any chemical compound, handling “2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid” would likely require standard safety precautions, such as wearing protective clothing and avoiding inhalation or contact with skin .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have pharmaceutical applications, future research might focus on optimizing its synthesis, studying its mechanism of action, or conducting clinical trials .

properties

IUPAC Name

2-(difluoromethyl)-5-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O3/c10-7(11)5-2-1-4(17-9(12,13)14)3-6(5)8(15)16/h1-3,7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFPXXXJWAPXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid

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